1-Piperazinecarboxylic acid, 4-(2-(cyclohexylamino)ethyl)-, ethyl ester, hydrochloride
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Overview
Description
1-Piperazinecarboxylic acid, 4-(2-(cyclohexylamino)ethyl)-, ethyl ester, hydrochloride is a chemical compound with a complex structure. It is used in various scientific research applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(cyclohexylamino)ethyl)-, ethyl ester, hydrochloride typically involves the reaction of piperazine with ethyl chloroformate to form the ethyl ester derivative. This is followed by the introduction of the cyclohexylamino group through a nucleophilic substitution reaction. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinecarboxylic acid, 4-(2-(cyclohexylamino)ethyl)-, ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
1-Piperazinecarboxylic acid, 4-(2-(cyclohexylamino)ethyl)-, ethyl ester, hydrochloride is utilized in several fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and receptor binding.
Medicine: This compound is investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Piperazinecarboxylic acid, 4-(2-(cyclohexylamino)ethyl)-, ethyl ester, hydrochloride exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-piperazinecarboxylate
- N-Carbethoxypiperazine
- 1-Ethoxycarbonylpiperazine
Uniqueness
1-Piperazinecarboxylic acid, 4-(2-(cyclohexylamino)ethyl)-, ethyl ester, hydrochloride is unique due to the presence of the cyclohexylamino group, which imparts distinct chemical and biological properties. This differentiates it from other piperazine derivatives and makes it valuable for specific research and industrial applications.
Properties
CAS No. |
24269-54-3 |
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Molecular Formula |
C15H30ClN3O2 |
Molecular Weight |
319.87 g/mol |
IUPAC Name |
ethyl 4-[2-(cyclohexylamino)ethyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H29N3O2.ClH/c1-2-20-15(19)18-12-10-17(11-13-18)9-8-16-14-6-4-3-5-7-14;/h14,16H,2-13H2,1H3;1H |
InChI Key |
GRHXTKRXABFTAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CCNC2CCCCC2.Cl |
Origin of Product |
United States |
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